![molecular formula C9H6N2O2S B2766811 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid CAS No. 1014630-05-7](/img/structure/B2766811.png)
3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid
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Overview
Description
“3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O2S . It is also known as “2-(PYRIDIN-3-YL)THIAZOLE-5-CARBOXYLIC ACID” and has a CAS Number of 248275-42-5 . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid” consists of a five-membered thiazole ring attached to a pyridine ring . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
“3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 206.22 .Scientific Research Applications
- Leishmaniasis : Recent studies have highlighted the antipromastigote activity of this compound. Molecular simulations suggest that it binds effectively to the active site of LmPTR1, a key enzyme in Leishmania parasites .
- Photoluminescent Properties : Researchers have explored the optoelectronic properties of 3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid and related derivatives. These materials could find applications in organic light-emitting diodes (OLEDs) and sensors .
Antiparasitic Activity
Optoelectronic Materials
Safety And Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .
properties
IUPAC Name |
3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLUNZRLZMICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid |
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